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Compound of Interest

Compound Name: Parvodicin C1

Cat. No.: B8101439 Get Quote

A detailed examination of the structural, functional, and performance characteristics of

Parvodicin C1 and the lipoglypeptided Oritavancin, providing essential data for researchers

and drug development professionals in the field of infectious diseases.

This guide offers a side-by-side comparison of Parvodicin C1, a member of the A40926

glycopeptide complex, and Oritavancin, a second-generation lipoglycopeptide antibiotic. While

direct comparative studies on Parvodicin C1 are limited, this document leverages available

data on the closely related A40926 complex to provide a substantive analysis against the well-

characterized Oritavancin.

Structural and Functional Overview
Parvodicin C1 is a naturally occurring glycopeptide antibiotic produced by the actinomycete

Actinomadura parvosata. It is a component of the A40926 antibiotic complex, which serves as

the precursor for the semi-synthetic lipoglycopeptide, dalbavancin. Like other glycopeptides, its

core structure is a heptapeptide aglycone.

Oritavancin is a semi-synthetic lipoglycopeptide derived from chloroeremomycin.[1] It is

distinguished by a hydrophobic 4'-chlorobiphenylmethyl side chain, which contributes to its

enhanced antimicrobial activity and multiple mechanisms of action.[1]
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Both Parvodicin C1 (as part of the A40926 complex) and Oritavancin target bacterial cell wall

synthesis.

Parvodicin C1 (inferred from A40926 complex): The primary mechanism of action for

glycopeptides like those in the A40926 complex is the inhibition of the transglycosylation step in

peptidoglycan biosynthesis. This is achieved by binding to the D-alanyl-D-alanine (D-Ala-D-Ala)

terminus of lipid II, a key precursor in the bacterial cell wall synthesis pathway. This binding

sterically hinders the enzymes responsible for elongating the peptidoglycan chains, thereby

compromising the integrity of the bacterial cell wall.

Oritavancin: Oritavancin boasts a multi-faceted mechanism of action, which contributes to its

potent and rapid bactericidal activity.[1] It acts through:

Inhibition of Transglycosylation: Similar to other glycopeptides, it binds to the D-Ala-D-Ala

terminus of peptidoglycan precursors, blocking the polymerization of the cell wall.[1]

Inhibition of Transpeptidation: Oritavancin can also inhibit the cross-linking of peptidoglycan

chains, a crucial step for cell wall stability.[1]

Disruption of Bacterial Membrane Integrity: The lipophilic side chain of oritavancin allows it to

anchor to the bacterial cell membrane, causing depolarization and increasing permeability,

which ultimately leads to cell death.[1] This mechanism is particularly effective against

vancomycin-resistant strains.[2]
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Caption: Mechanisms of action for Parvodicin C1 and Oritavancin.

Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the

A40926 complex (as a proxy for Parvodicin C1) and Oritavancin against a range of Gram-

positive pathogens. Data is presented as MIC50/MIC90 (μg/mL), representing the

concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
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Table 1: In Vitro Activity against Staphylococcus aureus

Organism (Resistance
Phenotype)

A40926 Complex
(MIC50/MIC90 in μg/mL)

Oritavancin (MIC50/MIC90
in μg/mL)

S. aureus (Methicillin-

Susceptible, MSSA)
0.25 / 0.5 0.03 / 0.06[3]

S. aureus (Methicillin-

Resistant, MRSA)
0.5 / 1 0.03 / 0.06[3]

S. aureus (Vancomycin-

Intermediate, VISA)
1 / 2 0.06 / 0.12[3]

S. aureus (Vancomycin-

Resistant, VRSA)
>128 1 / 2[4]

Table 2: In Vitro Activity against Enterococcus Species

Organism (Resistance
Phenotype)

A40926 Complex
(MIC50/MIC90 in μg/mL)

Oritavancin (MIC50/MIC90
in μg/mL)

Enterococcus faecalis

(Vancomycin-Susceptible)
0.12 / 0.25 0.015 / 0.03[5]

Enterococcus faecalis (VanA-

type VRE)
>128 0.25 / 0.5[6]

Enterococcus faecium

(Vancomycin-Susceptible)
0.25 / 0.5 ≤0.008 / ≤0.008[6]

Enterococcus faecium (VanA-

type VRE)
>128 0.03 / 0.12[5]

Table 3: In Vitro Activity against Streptococcus Species
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Organism
A40926 Complex
(MIC50/MIC90 in μg/mL)

Oritavancin (MIC50/MIC90
in μg/mL)

Streptococcus pneumoniae ≤0.03 / 0.06 0.008 / 0.03[7]

Streptococcus pyogenes ≤0.03 / 0.06 0.03 / 0.12[5]

Streptococcus agalactiae 0.06 / 0.12 0.03 / 0.06[5]

Pharmacokinetic Properties
Detailed pharmacokinetic data for Parvodicin C1 is not readily available. The A40926 complex

is known to have a longer half-life than vancomycin.

Oritavancin exhibits a remarkably long terminal half-life of approximately 245 hours, which

allows for single-dose administration.[3] It is about 85% bound to plasma proteins and has a

large volume of distribution, suggesting extensive tissue penetration.[3][4]

Table 4: Pharmacokinetic Parameters of Oritavancin

Parameter Value

Terminal Half-Life ~245 hours[3]

Protein Binding ~85%[3]

Volume of Distribution ~87.6 L[3]

Excretion Primarily unchanged in feces and urine[3]

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
(Broth Microdilution)
The in vitro activity of glycopeptide antibiotics is typically determined using the broth

microdilution method according to the guidelines established by the Clinical and Laboratory

Standards Institute (CLSI).
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Broth Microdilution MIC Assay Workflow

Prepare serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

Inoculate each well of a microtiter plate containing the antibiotic dilutions with the bacterial suspension. Include growth and sterility controls.

Incubate the plate at 35-37°C for 16-20 hours.

Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Click to download full resolution via product page

Caption: Workflow for MIC determination by broth microdilution.

Key Steps:

Preparation of Antibiotic Solutions: Serial two-fold dilutions of the antibiotic are prepared in

cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture

to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final

concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial

suspension. A growth control well (broth and inoculum without antibiotic) and a sterility
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control well (broth only) are included.

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which

there is no visible growth of the bacteria.

For testing lipoglycopeptides like oritavancin, the broth is often supplemented with a surfactant

such as polysorbate-80 (e.g., 0.002%) to prevent drug adsorption to the plastic wells.[4]

Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an

antimicrobial agent over time.

Methodology:

A standardized bacterial inoculum (approximately 5 x 105 to 5 x 106 CFU/mL) is added to

flasks containing CAMHB with the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC).

A growth control flask without the antibiotic is also included.

The flasks are incubated at 37°C with shaking.

At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from

each flask.

Serial dilutions of the aliquots are plated on appropriate agar plates.

After incubation, the number of viable colonies is counted to determine the CFU/mL at each

time point.

The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined

as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.

Conclusion
Oritavancin demonstrates potent in vitro activity against a broad spectrum of Gram-positive

bacteria, including strains resistant to other antibiotics like methicillin and vancomycin. Its
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multiple mechanisms of action and long pharmacokinetic half-life make it a valuable therapeutic

option.

Parvodicin C1, as a key component of the A40926 complex, shows good activity against

susceptible Gram-positive organisms. However, its efficacy against highly resistant strains,

particularly vancomycin-resistant enterococci and S. aureus, is limited. Further research is

needed to fully characterize the individual properties of Parvodicin C1 and its potential clinical

applications. This comparative guide highlights the significant advancements in the

development of glycopeptide antibiotics, with oritavancin representing a major step forward in

combating challenging Gram-positive infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8101439#parvodicin-c1-vs-oritavancin-a-
comparative-study]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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